2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE
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Overview
Description
2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group, a methyl-nitrobenzenesulfonyl group, and a thiazolidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Methyl-Nitrobenzenesulfonyl Group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiazolidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the methyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidine ring or the methyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The bromophenyl and nitrobenzenesulfonyl groups may play a role in binding to the target site, while the thiazolidine ring could be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-1,3-THIAZOLIDINE: Lacks the methyl-nitrobenzenesulfonyl group, which may result in different biological activities.
3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE: Lacks the bromophenyl group, which could affect its chemical reactivity and biological properties.
Uniqueness
2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the bromophenyl and methyl-nitrobenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZMKUBJWFGMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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